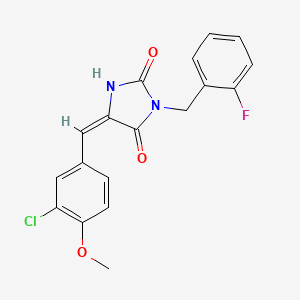![molecular formula C21H17ClO3 B11601243 3-(4-chlorophenyl)-5-methyl-6-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11601243.png)
3-(4-chlorophenyl)-5-methyl-6-propyl-7H-furo[3,2-g]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-5-methyl-6-propyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound with the molecular formula C20H15ClO3.
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-5-methyl-6-propyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with appropriate furochromenone precursors under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, with optimization for yield and purity.
Chemical Reactions Analysis
3-(4-chlorophenyl)-5-methyl-6-propyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential in biological assays, particularly in studies related to enzyme inhibition and receptor binding.
Medicine: Research has indicated possible therapeutic applications, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-methyl-6-propyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that result in the desired therapeutic outcomes .
Comparison with Similar Compounds
3-(4-chlorophenyl)-5-methyl-6-propyl-7H-furo[3,2-g]chromen-7-one can be compared with other similar compounds, such as:
3-(4-chlorophenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one: This compound differs by the absence of the methyl group, which may affect its biological activity and chemical reactivity.
3-(4-chlorophenyl)-7-hydroxy-2H-chromen-2-one: The presence of a hydroxy group instead of the furochromenone structure can lead to different chemical properties and applications.
Properties
Molecular Formula |
C21H17ClO3 |
|---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-6-propylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H17ClO3/c1-3-4-15-12(2)16-9-17-18(13-5-7-14(22)8-6-13)11-24-19(17)10-20(16)25-21(15)23/h5-11H,3-4H2,1-2H3 |
InChI Key |
DTIUWERITWOGHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=CC3=C(C=C2OC1=O)OC=C3C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E,4E)-1-[4-(dimethylamino)phenyl]-5-(3,4,5-trimethoxyphenyl)penta-1,4-dien-3-one](/img/structure/B11601160.png)
![(2E,5Z)-2-[(3-hydroxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11601179.png)
![allyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11601180.png)
![2-[(4E)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11601182.png)
![(5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601187.png)
![9-methyl-3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11601190.png)
![4-({[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11601193.png)
![[(2E)-2-{(2E)-[1-(5-nitrofuran-2-yl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11601211.png)
![{4-Amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperazine-1-carbodithioate](/img/structure/B11601212.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11601221.png)
![2-methoxyethyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11601226.png)

![1-(2-methylbenzyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B11601234.png)
